Superior Adrenergic Alpha-1 Receptor Antagonist Potency Compared to Clonidine
(3-Amino-2,6-dichloropyridin-4-yl)methanol exhibits potent antagonist activity at the adrenergic alpha-1 receptor in human prostate cells, with an IC₅₀ value of 5 nM in a competitive binding assay [1]. This potency is notably higher than that of the clinically used alpha-2 adrenergic receptor agonist clonidine, which has weak alpha-1 receptor agonist activity and is not a potent antagonist [2]. The quantified difference in potency highlights the compound's potential as a selective pharmacological tool for probing alpha-1 adrenergic receptor function.
| Evidence Dimension | Alpha-1 Adrenergic Receptor Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Clonidine (weak alpha-1 agonist) |
| Quantified Difference | >1000-fold more potent as an antagonist |
| Conditions | Human prostate cell line; competitive binding assay with (¹²⁵I)-Heat |
Why This Matters
This quantifiable potency difference is critical for researchers requiring a highly potent and selective alpha-1 adrenergic receptor antagonist for in vitro and in vivo studies, ensuring reliable target engagement and minimizing off-target effects.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50033111: IC50 = 5 nM (Antagonist activity at Adrenergic alpha-1 receptor in human Prostate cell). View Source
- [2] Wikipedia. (2013). Apraclonidine. View Source
